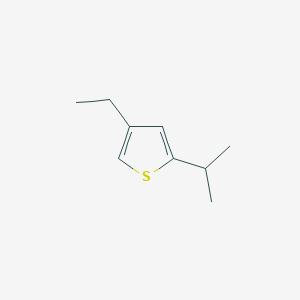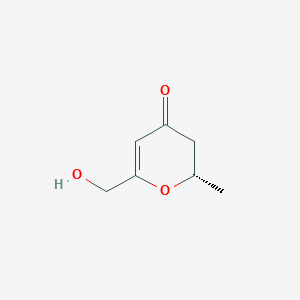
Erinapyrone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erinapyrone A is a natural product that belongs to the class of naphthoquinone derivatives. It was first isolated from a fungus called E. pyrifera. Erinapyrone A has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : Erinapyrone A's synthesis has been explored, with studies detailing methods for its enantioselective synthesis from basic compounds like D-(+)-malic acid. This research is pivotal for understanding its scalable production and structural properties (Samala et al., 2014).
Biological Activities and Therapeutic Potential
- Antimicrobial and Cytotoxic Effects : Hericenol A, related to erinapyrone A, has shown weak antimicrobial activity, while hericenol C exhibited mild cytotoxic properties (Omolo et al., 2002).
- Neuroprotection in Parkinson’s Disease : A study demonstrated that compounds related to erinapyrone A can offer neuroprotective effects against Parkinson’s disease, indicating potential therapeutic applications in neurodegenerative conditions (Kuo et al., 2016).
- Peripheral Nerve Regeneration : Erinapyrone A-related compounds have been shown to promote peripheral nerve regeneration following nerve injury, suggesting a role in nerve repair treatments (Wong et al., 2012).
Potential in Treating Neurological Disorders
- Longevity and Neurodegenerative Diseases : Erinacine A-enriched Hericium erinaceus mycelia, which include erinapyrone A compounds, have shown properties that may prolong lifespan and have therapeutic potential in neurodegenerative diseases (Li et al., 2019).
- Alzheimer’s Disease Treatment : The constituents of Hericium erinaceus, including erinapyrone A, have shown efficacy in ameliorating Alzheimer’s disease-related pathologies in experimental models (Tzeng et al., 2018).
properties
CAS RN |
146064-66-6 |
|---|---|
Product Name |
Erinapyrone A |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(2S)-6-(hydroxymethyl)-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C7H10O3/c1-5-2-6(9)3-7(4-8)10-5/h3,5,8H,2,4H2,1H3/t5-/m0/s1 |
InChI Key |
FXGUGSUNHREWBM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C(O1)CO |
SMILES |
CC1CC(=O)C=C(O1)CO |
Canonical SMILES |
CC1CC(=O)C=C(O1)CO |
synonyms |
4H-Pyran-4-one, 2,3-dihydro-6-(hydroxymethyl)-2-methyl-, (2S)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



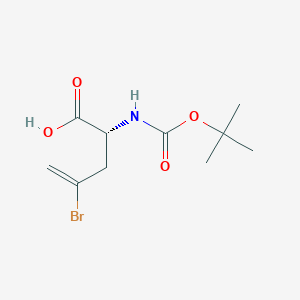
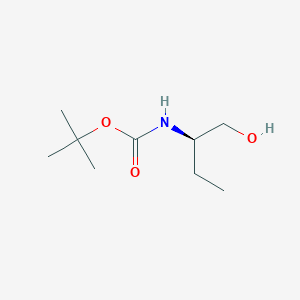
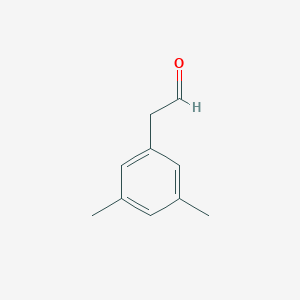


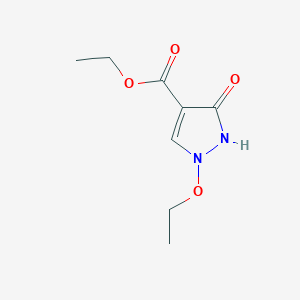
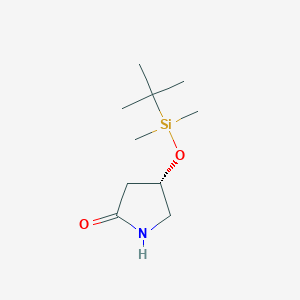
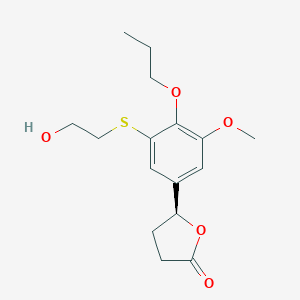
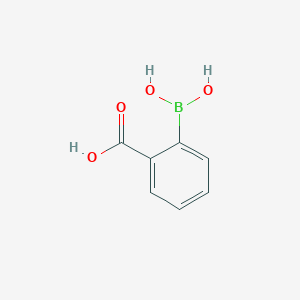

![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)
![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)
